(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTT-3002 is a novel tyrosine kinase inhibitor that has shown potent activity against FMS-like tyrosine kinase-3 (FLT3) mutations, which are commonly found in acute myeloid leukemia (AML) patients . This compound has demonstrated significant preclinical potential in targeting FLT3-mutant cell lines and primary patient samples, making it a promising candidate for the treatment of FLT3-mutant AML .
Méthodes De Préparation
The synthesis of TTT-3002 involves multiple steps, including the formal oxidative coupling of 1H,1’H-2,2’-biindole with 3-amino-N,2-dimethyloxolane-3-carboxamide . The reaction conditions and specific reagents used in the synthesis are crucial for achieving the desired product with high purity and yield. Industrial production methods for TTT-3002 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
TTT-3002 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative coupling reaction mentioned earlier results in the formation of the biindole moiety, which is a key structural component of TTT-3002 .
Applications De Recherche Scientifique
In chemistry, TTT-3002 serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and the development of novel inhibitors . In biology and medicine, TTT-3002 has shown promise in the treatment of FLT3-mutant AML by inhibiting the proliferation of leukemic blasts and reducing tumor burden in mouse models . Additionally, TTT-3002’s moderate binding affinity to plasma proteins makes it a potential candidate for further clinical development .
Mécanisme D'action
TTT-3002 exerts its effects by inhibiting the autophosphorylation of FLT3, a receptor tyrosine kinase that is commonly mutated in AML . This inhibition disrupts downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are involved in cell survival and proliferation . By targeting these pathways, TTT-3002 effectively reduces the survival and proliferation of FLT3-mutant leukemic cells .
Comparaison Avec Des Composés Similaires
TTT-3002 is unique among FLT3 inhibitors due to its potent activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other tyrosine kinase inhibitors . Similar compounds include midostaurin, lestaurtinib, and sorafenib, which have shown varying degrees of efficacy in targeting FLT3 mutations . TTT-3002’s ability to overcome drug resistance mutations and its moderate protein binding affinity make it a promising alternative to these existing inhibitors .
Propriétés
Formule moléculaire |
C27H23N5O3 |
---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |
Clé InChI |
DCAYZGCTSXLIHO-FYCNXDEQSA-N |
SMILES isomérique |
C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
SMILES canonique |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.